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Compound of Interest

Compound Name: Bismuth vanadium tetraoxide

Cat. No.: B149874 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic band structure of

monoclinic bismuth vanadate (BiVO4), a promising n-type semiconductor material with

significant potential in various applications, including photocatalysis for water splitting and

environmental remediation. This document details the fundamental electronic properties,

experimental and theoretical methodologies for their determination, and key quantitative data

presented for comparative analysis.

Core Electronic Properties of Monoclinic BiVO4
Monoclinic scheelite BiVO4 (ms-BiVO4) is the most photo-catalytically active polymorph,

primarily due to its advantageous electronic structure and visible light absorption capabilities.[1]

Its electronic properties are governed by the nature of its valence and conduction bands, the

magnitude of its band gap, and the mobility of its charge carriers.

Band Gap
The band gap of monoclinic BiVO4 is a critical parameter that dictates its interaction with light.

It possesses a relatively narrow band gap of approximately 2.4 eV, enabling it to absorb a

significant portion of the visible light spectrum.[1][2] There has been considerable discussion in

the scientific community regarding whether the fundamental band gap is direct or indirect. First-

principles calculations have suggested it to be a direct band gap semiconductor, despite the

band extrema being located away from the center of the Brillouin zone.[3] However, other
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studies combining experimental techniques like resonant inelastic X-ray scattering with

theoretical calculations have conclusively identified it as an indirect band gap semiconductor,

with a direct transition occurring at a slightly higher energy (around 200 meV above the indirect

one).[4] The indirect nature of the fundamental gap is thought to contribute to a relatively long

charge carrier lifetime, which is beneficial for photocatalytic applications.[4]

Valence and Conduction Band Composition
The electronic states near the band edges are primarily composed of orbitals from bismuth,

vanadium, and oxygen atoms.

Valence Band (VB): The valence band maximum (VBM) is predominantly formed by the

hybridization of O 2p and Bi 6s orbitals.[3][5][6] The presence of the Bi 6s "lone pair"

electrons is a key feature, as their interaction with O 2p orbitals leads to an upward

dispersion of the valence band, contributing to a lighter hole effective mass than is typical for

metal oxides.[3]

Conduction Band (CB): The conduction band minimum (CBM) is primarily composed of V 3d

orbitals, with some contribution from O 2p and Bi 6p orbitals.[3][6][7] The distortion in the

VO4 tetrahedra within the monoclinic structure influences the splitting of the V 3d states.[6]

[7]

The site-projected partial density of states (PDOS) confirms that O 2p orbitals are the major

contributors to the top of the valence band, while V 3d orbitals dominate the bottom of the

conduction band.[8][9]

Effective Mass of Charge Carriers
The effective masses of electrons (m_e) and holes (m_h) are crucial for understanding charge

transport. Lighter effective masses generally lead to higher charge carrier mobility and more

efficient separation of photogenerated electron-hole pairs. First-principles calculations have

predicted relatively light and symmetric effective masses for both electrons and holes in

monoclinic BiVO4, on the order of 0.3 times the electron mass (m_e).[3] This is in contrast to

many other metal oxides where hole masses are significantly heavier.[3] However, other

computational studies have reported slightly different values, with hole effective masses around

0.7 m_e and electron effective masses around 0.9 m_e.[10]
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Quantitative Data Summary
The following tables summarize key quantitative data for monoclinic BiVO4, compiled from

various experimental and theoretical studies.

Table 1: Experimentally and Theoretically Determined Band Gap of Monoclinic BiVO4

Method Band Gap (eV) Reference

UV-Vis Spectroscopy 2.39 - 2.49 [1]

UV-Vis Spectroscopy 2.38 - 2.51 [11]

UV-Vis Spectroscopy 2.36 - 2.4 [12]

Photoelectrochemical

Spectroscopy
2.45 [13]

Density Functional Theory

(PBE)
2.16 [3]

Density Functional Theory

(PBE)
2.25 [5]

Density Functional Theory

(PBE)
2.07 [9]

Density Functional Theory

(HSE)
2.4 [14]

Table 2: Lattice Parameters of Monoclinic BiVO4

Parameter Experimental Value
Theoretical (PBE-
DFT) Value

Reference

a (Å) 7.253 7.299 (+0.6%) [3]

b (Å) 11.702 11.769 (+0.6%) [3]

c (Å) 5.096 5.145 (+1.0%) [3]

β (deg) 134.23 134.26 [3]
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Percentage deviation from experimental values is shown in parentheses.

Experimental and Theoretical Methodologies
A combination of experimental and computational techniques is employed to elucidate the

electronic band structure of monoclinic BiVO4.

Experimental Protocols
3.1.1. Synthesis of Monoclinic BiVO4

Hydrothermal Synthesis: A common method involves dissolving bismuth nitrate and

ammonium vanadate in a suitable solvent, often with a mineralizer like nitric acid. The

solution is then sealed in a Teflon-lined stainless-steel autoclave and heated to a specific

temperature (e.g., 180-200 °C) for a set duration (e.g., 12-24 hours). The resulting precipitate

is then washed, dried, and sometimes calcined at elevated temperatures (e.g., 400-500 °C)

to improve crystallinity.[11][15] The pH of the initial solution is a critical parameter that

influences the resulting crystal phase.[11]

Solid-State Reaction: This method involves the high-temperature calcination of a

stoichiometric mixture of precursor powders, such as Bi2O3 and V2O5. The powders are

intimately mixed and heated in a furnace at temperatures typically ranging from 600 to 700

°C for several hours.[12]

3.1.2. Characterization Techniques

X-ray Diffraction (XRD): Used to identify the crystal structure and phase purity of the

synthesized BiVO4. The characteristic diffraction peaks for the monoclinic scheelite phase

are used for confirmation.[1][15]

UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS): This technique is used to

determine the optical band gap. The absorption edge of the material is identified, and a Tauc

plot is typically used to extrapolate the band gap energy.[1][11]

X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental

composition and chemical states of the constituent atoms. It can also be used to determine

the position of the valence band maximum relative to the Fermi level.[6][16]
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X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES): These are

powerful techniques for probing the unoccupied and occupied electronic states, respectively.

V L-edge and O K-edge XAS are particularly useful for characterizing the V 3d and O 2p

orbitals in the conduction band.[6][16]

Resonant Inelastic X-ray Scattering (RIXS): A photon-in/photon-out spectroscopic technique

that can provide detailed information about the electronic structure, including the momentum-

resolved band structure, which is crucial for determining the direct or indirect nature of the

band gap.[6][7]

Theoretical Protocols: Density Functional Theory (DFT)
DFT calculations are a cornerstone for understanding the electronic structure of materials from

first principles.

Computational Packages: Quantum ESPRESSO and the Vienna Ab initio Simulation

Package (VASP) are commonly used software for these calculations.[5][14]

Exchange-Correlation Functionals: The choice of the exchange-correlation functional is

critical. The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof

(PBE) functional is widely used for geometry optimization.[3] However, PBE is known to

underestimate the band gap of semiconductors.[14] To obtain more accurate band gap

values, hybrid functionals like the Heyd-Scuseria-Ernzerhof (HSE) functional are employed.

[14]

Computational Parameters: Key parameters that need to be carefully set and tested for

convergence include the plane-wave cutoff energy (e.g., 500 eV), the k-point mesh for

sampling the Brillouin zone (e.g., 3x3x3 Monkhorst-Pack mesh for a supercell), and the

convergence criteria for the electronic self-consistent field and ionic relaxation.[3][14] The

projector-augmented wave (PAW) method is often used to describe the interaction between

the core and valence electrons.[3][14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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